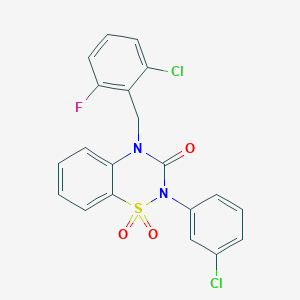

![molecular formula C14H13ClN4S B2901908 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893912-47-5](/img/structure/B2901908.png)

1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves one-pot multicomponent reactions . The synthesized compounds are chemically confirmed using spectroscopic methods .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is confirmed using spectroscopic methods, and the DFT of the reaction mechanism is illustrated .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit nucleoside triphosphates in the synthesis of nucleic acids DNA or RNA or both .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are confirmed by physicochemical properties and spectral data .Mecanismo De Acción

Target of Action

The primary targets of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are the cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signal transduction, regulating various cellular processes such as metabolism, gene transcription, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins . This interaction can inhibit the activity of these proteins, thereby modulating the cellular processes they regulate . .

Biochemical Pathways

The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in numerous cellular processes, including cell proliferation and survival . By inhibiting the activity of key proteins in this pathway, the compound can potentially alter these processes .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

It is known that the compound can inhibit the activity of key proteins in the camp-dependent protein kinase pathway, potentially altering cellular processes such as cell proliferation and survival

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific information about how these factors affect the compound is currently unavailable

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine in lab experiments is its potential to serve as a lead compound for the development of new drugs with anti-inflammatory and anti-tumor activities. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

There are several future directions for the research on 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine. One possible direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it modulates. Another direction is to optimize the synthesis method of this compound to improve its solubility and pharmacokinetics. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential applications of this compound in other fields, such as agriculture and materials science, should also be explored.

Métodos De Síntesis

The synthesis of 1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α,β-unsaturated ketone. This intermediate is then reacted with thiourea to form 4-chloro-α,β-unsaturated ketone thiourea adduct, which is further reacted with propyl mercaptan and ammonium acetate to form the final product, this compound.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQWMNGHIBFRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2901826.png)

![4-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2901830.png)

![Tert-butyl (1R,5S,6R)-6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2901831.png)

![3-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B2901832.png)

![3-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2901835.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2901840.png)

![7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2901845.png)